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2-methyl-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B3054385
CAS No.: 6007-71-2
M. Wt: 132.18 g/mol
InChI Key: GQKSMJWYXJEVRA-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Sulfone Chemistry

Cyclic sulfones are a class of organosulfur compounds characterized by a sulfonyl group (SO₂) integrated into a ring system. 2-methyl-2,5-dihydrothiophene 1,1-dioxide is a five-membered cyclic sulfone, a derivative of 2,5-dihydrothiophene (B159602). The defining feature of this class of compounds is their ability to undergo cheletropic elimination of sulfur dioxide (SO₂) upon heating, a reversible process that generates a conjugated diene.

In the case of this compound, the extrusion of SO₂ yields 2-methyl-1,3-butadiene, commonly known as isoprene (B109036). This reaction is highly specific and provides a clean and efficient method for the in situ generation of this volatile diene. The position of the methyl group on the dihydrothiophene ring determines the structure of the resulting diene. For instance, the isomeric 3-methyl-2,5-dihydrothiophene 1,1-dioxide also undergoes cheletropic elimination to produce isoprene.

The general synthesis of these sulfolenes involves the [4+1] cycloaddition of a conjugated diene with sulfur dioxide. For this compound, the precursor is isoprene. This reaction is typically carried out under pressure and in the presence of a polymerization inhibitor.

Significance in Contemporary Organic Synthesis

The primary significance of this compound in modern organic synthesis lies in its utility as a stable and easily handled source of isoprene. Isoprene is a valuable building block in the synthesis of numerous natural products and polymers, but its low boiling point and tendency to polymerize can make it difficult to handle.

By storing isoprene in the form of its solid sulfone adduct, chemists can circumvent these challenges. The this compound can be weighed and added to a reaction mixture, and upon heating, it cleanly decomposes to release isoprene and sulfur dioxide gas. The in situ generation of the diene allows it to be trapped by a dienophile in a Diels-Alder reaction, a powerful and widely used method for the formation of six-membered rings. This approach provides excellent control over the stoichiometry and reaction conditions.

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic systems with high stereoselectivity. The use of this compound as an isoprene precursor has been instrumental in various synthetic campaigns, providing a practical and efficient means to incorporate the isoprene unit into larger molecules.

Interactive Data Tables

Physical Properties

While specific, experimentally verified data for this compound is not widely available, the following table includes data for the closely related 3-methyl isomer and the parent compound, 2,5-dihydrothiophene 1,1-dioxide, for comparison. The melting point for "isoprene cyclic sulfone," which is likely the 2-methyl isomer, is also included. orgsyn.org

PropertyThis compound (Isoprene cyclic sulfone)3-methyl-2,5-dihydrothiophene 1,1-dioxide2,5-dihydrothiophene 1,1-dioxide
Molecular Formula C₅H₈O₂SC₅H₈O₂SC₄H₆O₂S
Molar Mass ( g/mol ) 132.18132.18118.15
Melting Point (°C) 63.5–64 orgsyn.org63-6564-66
Boiling Point (°C) Not availableNot availableDecomposes

Spectroscopic Data (for 3-methyl-2,5-dihydrothiophene 1,1-dioxide)

¹H NMR Chemical Shift (ppm)Multiplicity
CH₃~1.8s
CH₂~3.7s
CH~5.6s
¹³C NMR Chemical Shift (ppm)
CH₃~20
CH₂~55
C=~120
C-CH₃~135

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2S B3054385 2-methyl-2,5-dihydrothiophene 1,1-dioxide CAS No. 6007-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2,5-dihydrothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-5-3-2-4-8(5,6)7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKSMJWYXJEVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975496
Record name 2-Methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
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Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-71-2
Record name Thiophene, 2,5-dihydro-2-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6007-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2,5-dihydro-2-methyl-, 1,1-dioxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
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Reactivity and Reaction Mechanisms of 2 Methyl 2,5 Dihydrothiophene 1,1 Dioxide and Its Derivatives

Cheletropic Elimination (Retro-cheletropic Reactions)

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are concurrently formed or broken to a single atom. In the case of 2-methyl-2,5-dihydrothiophene 1,1-dioxide, the reverse process, known as a retro-cheletropic reaction or cheletropic elimination, is particularly significant. This process involves the extrusion of a small, stable molecule, in this case, sulfur dioxide (SO₂), to generate a conjugated diene.

Thermal Dissociation for Diene Generation

Upon heating, this compound undergoes a thermal retro-cheletropic reaction to eliminate sulfur dioxide and form isoprene (B109036) (2-methyl-1,3-butadiene). This reaction provides a convenient and controlled method for generating the volatile and often unstable diene in situ for subsequent reactions. The general transformation is depicted below:

Thermal Dissociation of this compoundFigure 1: Thermal decomposition of this compound to isoprene and sulfur dioxide.

This thermal extrusion of SO₂ is a common feature for substituted 2,5-dihydrothiophene (B159602) 1,1-dioxides and serves as a reliable method for synthesizing a variety of conjugated dienes. The reaction rates are influenced by substituents on the ring, with alkyl groups at the 2-position generally accelerating the decomposition. rsc.org

ReactantProduct DieneConditions
This compoundIsopreneThermal
2,5-dihydrothiophene 1,1-dioxide1,3-Butadiene (B125203)Thermal
3,4-dimethyl-2,5-dihydrothiophene-1,1-dioxide2,3-dimethyl-1,3-butadieneThermal

Mechanistic Aspects of Sulfur Dioxide Extrusion

The thermal extrusion of sulfur dioxide from 2,5-dihydrothiophene 1,1-dioxides is considered a concerted pericyclic process. wikipedia.org According to the Woodward-Hoffmann rules, this [4π + σ2s] process is thermally allowed. The reaction proceeds through a transition state where the C-S bonds are broken simultaneously with the formation of the new π-bond in the diene.

Cycloaddition Reactions

Due to the in situ generation of a reactive diene upon thermal decomposition, this compound and its derivatives are excellent reagents for cycloaddition reactions, most notably the Diels-Alder reaction. They serve as stable, easily handled precursors for dienes that might otherwise be difficult to store or manipulate.

Diels-Alder Reactivity (as Diene Equivalents)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. By generating the diene in situ through the thermal extrusion of SO₂, this compound can participate in Diels-Alder reactions with various dienophiles. nih.gov This approach is synthetically powerful as it allows for the formation of complex cyclic and bicyclic structures.

The Diels-Alder reaction generally proceeds fastest when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.comlibretexts.org Consequently, the isoprene generated from this compound reacts readily with dienophiles bearing electron-withdrawing groups. These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. nih.gov

Examples of suitable electron-deficient dienophiles include maleic anhydride, N-substituted maleimides, and acrylates. libretexts.org The reaction between the in situ generated 2-carbomethoxy-1,3-butadiene (from its sulfolene precursor) and electron-deficient dienophiles proceeds well, although in some cases, it can lead to a mixture of regioisomers. researchgate.net

Diene PrecursorDienophileKey Feature
This compoundMaleic AnhydrideElectron-deficient dienophile
3-carbomethoxy-2,5-dihydrothiophene sulfoneAcrylatesForms substituted cyclohexenes
2,5-dihydrothiophene-1,1-dioxideN-phenylmaleimideHigh reactivity

The use of this compound and its derivatives as diene precursors is applicable to both intermolecular and intramolecular Diels-Alder reactions.

Intermolecular Diels-Alder reactions involve the reaction between the generated diene and a separate dienophile molecule. This is the most common variation and is widely used for the synthesis of a broad range of six-membered rings.

Intramolecular Diels-Alder (IMDA) reactions occur when the diene and dienophile are part of the same molecule, connected by a tether. masterorganicchemistry.com This strategy is particularly powerful for the construction of complex polycyclic systems. By preparing derivatives of 2,5-dihydrothiophene 1,1-dioxide that contain a dienophile moiety, thermal extrusion of SO₂ can trigger an intramolecular cycloaddition. For instance, esters derived from 2-hydroxymethyl-2,5-dihydrothiophene 1,1-dioxide and various unsaturated carboxylic acids can undergo cheletropic elimination followed by an intramolecular Diels-Alder reaction to furnish bicyclic lactones. koreascience.kr The success of these reactions often depends on the length and nature of the tether connecting the diene and dienophile, with formations of five- and six-membered rings being the most favorable. masterorganicchemistry.com These reactions can be classified as "Type 1", where the tether connects a terminus of the diene to the dienophile, or "Type 2", where the tether is attached to an internal carbon of the diene system. masterorganicchemistry.com

Dipolar Cycloadditions (e.g., [2+3] with Nitrile Oxides)

The carbon-carbon double bond in 2,5-dihydrothiophene 1,1-dioxides is electron-deficient due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This electronic property makes it a suitable dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.

In a typical [3+2] cycloaddition, a nitrile oxide (R-C≡N⁺-O⁻) reacts with the alkene moiety of the sulfolene ring. The concerted mechanism involves the simultaneous formation of two new sigma bonds, leading to a bicyclic isoxazoline (B3343090) derivative fused to the tetrahydrothiophene (B86538) 1,1-dioxide core. The regioselectivity of the addition is governed by the electronic and steric properties of both the nitrile oxide and the sulfolene derivative. While the parent compound, thiophene (B33073) 1,1-dioxide, is known to serve as a 1,3-dipolarophile, specific studies detailing the reaction of this compound with nitrile oxides are not extensively documented in readily available literature. However, the general reactivity pattern for this class of compounds suggests that the reaction would proceed to yield the corresponding isoxazoline-fused sulfone.

Table 1: General Scheme for [2+3] Dipolar Cycloaddition with Nitrile Oxides

Reactant 1Reactant 2ProductReaction Type
This compoundBenzonitrile oxide4-methyl-6a-phenyl-3,3a,4,5,6,6a-hexahydro-2H-thieno[3,2-c]isoxazole 1,1-dioxide[2+3] Dipolar Cycloaddition

Note: The product shown is a predicted structure based on the known reactivity of similar systems.

Competition with Hetero-Diels-Alder Pathways in Sulfur Dioxide Cycloadditions

The formation of 2,5-dihydrothiophene 1,1-dioxides (sulfolenes) from 1,3-dienes and sulfur dioxide is a classic cheletropic reaction. This reaction can sometimes compete with a hetero-Diels-Alder pathway, which would yield a six-membered sultine ring. For most simple dienes, the five-membered sulfolene is the thermodynamically more stable product, while the sultine is the kinetically favored product, especially at low temperatures.

However, the more significant reaction pathway involving this compound in the context of Diels-Alder chemistry is the reverse of its formation: the thermal extrusion of sulfur dioxide. This retro-cheletropic reaction is a clean and efficient method for generating a specific, often transient, 1,3-diene in situ. Upon heating, this compound decomposes to release sulfur dioxide gas and 2-methyl-1,3-butadiene (isoprene).

Table 2: Tandem Cheletropic Extrusion and Diels-Alder Reaction

SubstrateConditionsIntermediate DieneDienophileFinal Product
This compoundHeat (e.g., refluxing xylene)Isoprene (2-methyl-1,3-butadiene)Maleic Anhydride4-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride

Electrophilic and Ionic Additions

The double bond in this compound, despite being electron-deficient, can still undergo electrophilic and ionic addition reactions, particularly with strong electrophiles like halogens and hydrogen halides.

Halogenation (e.g., Bromination)

The addition of halogens, such as bromine (Br₂), across the double bond of sulfolenes is a characteristic reaction of alkenes. The reaction of the parent 3-sulfolene (B121364) with bromine in an aqueous solution yields the corresponding 3,4-dibromotetrahydrothiophene-1,1-dioxide. wikipedia.org For substituted sulfolenes, this electrophilic addition proceeds readily. Research on the closely related isomer, 3-methyl-2,5-dihydrothiophene 1,1-dioxide, has shown that the introduction of a single halogen atom can be achieved without causing isomerization of the remaining double bond, indicating a controlled addition process.

The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. The presence of the methyl group on the double bond in this compound would influence the regiochemistry of the attack on the bromonium ion, but the primary product would be the vicinal dibromide.

Table 3: Products of Bromination

Starting MaterialReagentProduct
3-SulfoleneBr₂ / H₂O3,4-Dibromotetrahydrothiophene-1,1-dioxide
This compoundBr₂2,3-Dibromo-2-methyltetrahydrothiophene-1,1-dioxide

Addition of Hydrogen Halides (e.g., Hydrogen Iodide, Chlorine)

Hydrogen halides (HX) add across the double bond of sulfolenes following an electrophilic addition mechanism. Studies have confirmed the addition of hydrogen iodide and chlorine to 3-methyl-2,5-dihydrothiophene 1,1-dioxide.

The reaction is initiated by the protonation of the double bond by the hydrogen halide. This follows Markovnikov's rule, where the proton adds to the carbon atom that results in the formation of the more stable carbocation. For this compound, the proton would add to the C3 carbon, generating a tertiary carbocation at the C2 position. This carbocation is stabilized by the adjacent methyl group. The subsequent attack by the halide ion (e.g., I⁻ or Cl⁻) on this carbocation yields the final halo-substituted tetrahydrothiophene 1,1-dioxide product.

Table 4: Regiochemistry of Hydrogen Halide Addition

SubstrateReagentIntermediateProduct
This compoundHITertiary carbocation at C22-Iodo-2-methyltetrahydrothiophene-1,1-dioxide
This compoundHClTertiary carbocation at C22-Chloro-2-methyltetrahydrothiophene-1,1-dioxide

Nucleophilic Reactions and Substitution Patterns

Reactions with N- and S-Nucleophiles

The double bond in 2,5-dihydrothiophene 1,1-dioxides is an excellent Michael acceptor. The powerful electron-withdrawing effect of the sulfonyl group polarizes the C=C bond, rendering the β-carbon (C4) electrophilic and susceptible to attack by nucleophiles in a conjugate addition (Michael addition) reaction.

Reactions with N-nucleophiles, such as secondary amines like piperidine (B6355638), have been studied. For instance, the reaction of 3,4-dibromo-2,5-dimethylthiophene-1,1-dioxide with piperidine results in a complex product involving both substitution and addition, highlighting the high reactivity of the ring system towards nucleophiles. researchgate.net In the case of this compound, a simple Michael addition would involve the attack of an amine at the C4 position. This would generate a carbanion intermediate at C3, which is then protonated to give the 3-amino-substituted tetrahydrothiophene 1,1-dioxide derivative.

Similarly, S-nucleophiles like thiols can add across the activated double bond in a thia-Michael addition. srce.hr This reaction, typically catalyzed by a base, involves the formation of a thiolate anion which then attacks the electrophilic β-carbon of the sulfolene. Protonation of the resulting enolate intermediate yields the thioether product. These reactions are highly efficient for creating carbon-sulfur bonds. bham.ac.ukresearchgate.netwikipedia.org

Table 5: Michael Addition of N- and S-Nucleophiles

SubstrateNucleophileCatalystProduct Type
This compoundPiperidine (N-Nucleophile)Base (optional)4-(Piperidin-1-yl)-2-methyltetrahydrothiophene-1,1-dioxide
This compoundThiophenol (S-Nucleophile)Base2-Methyl-4-(phenylthio)tetrahydrothiophene-1,1-dioxide

Metalation, Deprotonation, and AlkylationThe protons on the carbon atoms alpha to the sulfone group in dihydrothiophene 1,1-dioxides are acidic and can be removed by a strong base. This deprotonation generates a carbanion that is a potent nucleophile, serving as a key intermediate for forming new carbon-carbon bonds through alkylation.

Regioselective Alkylation Strategies (e.g., 2,2-dialkylation of 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide)A notable strategy for controlled alkylation involves the use of a directing group, such as a trimethylsilyl (B98337) group. The compound 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide serves as a versatile precursor for regioselective dialkylation.rsc.orgThis substrate allows for the sequential introduction of two alkyl groups at the C2 position, leading to 1,1-disubstituted buta-1,3-diene precursors.rsc.org

The process begins with the deprotonation at the C5 position, followed by alkylation. A subsequent deprotonation at the C2 position, facilitated by the silyl (B83357) group, allows for the introduction of a second alkyl group at the same carbon. This method provides a controlled route to 2,2-dialkylated and dispiro analogues. rsc.org

Table 1: Regioselective Dialkylation of 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide

Entry Alkylating Agent Product Precursor For
1 Dialkyl Halide 2,2-Dialkyl derivative 1,1-Disubstituted buta-1,3-diene
2 Diiodoalkane Dispiro analogue Asymmetric dicycloalkylidenylethane

Radical-Initiated TransformationsThe chemical properties of 3-methyl-2,5-dihydrothiophene 1,1-dioxide include its participation in radical-initiated reactions. The sulfolene ring system can undergo polymerization under radical conditions. For instance, 3-sulfolene (the parent compound) can be polymerized using radical initiators like azobisisobutyronitrile (AIBN) at temperatures above 100°C.wikipedia.orgThis process leads to the formation of high-molecular-weight polysulfones, which are known for their resistance to degradation by strong acids.wikipedia.orgStudies using density functional theory (DFT) have been employed to predict the outcomes of such radical reactions for derivatives like 2,5-dimethyl-3-sulfolene.mdpi.comnih.gov

Table 2: Radical Polymerization of Sulfolene Derivatives

Monomer Initiator Conditions Outcome
3-Sulfolene Peroxide Diethyl ether Insoluble high-molecular-weight polysulfolene wikipedia.org
3-Sulfolene AIBN >100 °C Polysulfone wikipedia.org
2-Vinylsulfolane Radical Initiator Not specified Radical ring-opening polymerization mdpi.comnih.gov

Condensation ReactionsThe protons on the carbons alpha to the sulfone group (C2 and C5 positions) in 2,5-dihydrothiophene 1,1-dioxide derivatives are significantly acidic. This acidity allows for deprotonation by a base to form a resonance-stabilized carbanion or enolate-equivalent. This nucleophilic intermediate can then participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones.

This reactivity is characteristic of an Aldol or Knoevenagel-type condensation. wikipedia.orgwikipedia.org In a typical sequence, a mild base is used to generate the carbanion from the sulfolene derivative. wikipedia.org This carbanion then adds to the carbonyl group of an aldehyde or ketone, forming a β-hydroxy sulfone intermediate. libretexts.org Subsequent elimination of a water molecule (dehydration) yields an α,β-unsaturated product, effectively forming a new carbon-carbon double bond. libretexts.orgsigmaaldrich.com This reaction pathway is a powerful tool for carbon-carbon bond formation in organic synthesis. libretexts.org

Derivatization via Quaternary Salt Formation

Allylic Rearrangement

Similarly, there is a lack of specific research detailing the allylic rearrangement of this compound or its derivatives. Evidence of allylic rearrangement has been reported for derivatives of 3-methyl-2,5-dihydrothiophene 1,1-dioxide, but this is not indicative of the behavior of the 2-methyl isomer. The position of the double bond relative to the methyl group is a critical factor in determining the potential for and outcome of an allylic rearrangement. Without dedicated studies on the 2-methyl compound, any discussion on this topic would be purely speculative.

Advanced Spectroscopic and Theoretical Characterization of Dihydrothiophene 1,1 Dioxides

Quantum Chemical Investigations (e.g., DFT methods)

Density Functional Theory (DFT) has become a primary method for investigating the properties of molecular systems. semanticscholar.org This approach is favored for its balance of computational cost and accuracy, providing reliable results for molecular geometries and energies. semanticscholar.orgresearchgate.net

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For dihydrothiophene sulfones, this is commonly achieved using DFT methods, with the B3LYP hybrid functional being a popular choice. nih.govajchem-a.com This functional is often paired with extensive basis sets like 6-311++G** or cc-pVTZ to accurately describe the electron distribution, including polarization and diffuse functions which are important for heteroatomic systems. ajchem-a.com

In a theoretical study on the parent compound, 2,5-dihydrothiophene (B159602) sulfone, and its derivatives, geometry optimizations were performed at the B3LYP/6-311+G** level of theory to locate the minimum energy structures on the potential energy surface. ajchem-a.com This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecular conformation. The optimization ensures that the calculated structure is a true minimum, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov

Table 1: Representative Geometric Parameters Calculated via DFT Methods.
ParameterDescriptionTypical Focus in Dihydrothiophene 1,1-Dioxides
Bond Length (Å)The equilibrium distance between the nuclei of two bonded atoms.C-S, S=O, C=C, C-C, and C-H bond lengths.
Bond Angle (°)The angle formed between three connected atoms.O=S=O, C-S-C, and angles defining the ring pucker.
Dihedral Angle (°)The angle between two intersecting planes, used to define the molecular conformation.Angles describing the twist and envelope conformations of the five-membered ring.

The five-membered ring of 2-methyl-2,5-dihydrothiophene 1,1-dioxide is not planar and can adopt various conformations, such as envelope or twist forms. Conformational analysis involves identifying these different spatial arrangements and determining their relative stabilities. The anomeric effect, a stereoelectronic phenomenon, is a crucial factor influencing the conformation and reactivity of saturated heterocyclic systems. researchgate.net It generally describes the tendency of an electronegative substituent at an anomeric carbon to prefer an axial orientation over a sterically less hindered equatorial one. This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on a heteroatom and an adjacent anti-periplanar sigma antibonding orbital (σ*). researchgate.netscribd.com

In the context of dihydrothiophene 1,1-dioxides, while the classic anomeric effect is defined for saturated six-membered rings, related stereoelectronic interactions can influence the puckering of the five-membered ring and the orientation of substituents. Computational studies can quantify the energies of different conformers, revealing the most stable form and the energy barriers to interconversion. nih.gov Natural Bond Orbital (NBO) analysis is a common technique used to identify and quantify the strength of these stabilizing donor-acceptor interactions within the molecule. researchgate.net

Electronic Structure Analysis

The distribution of electrons within a molecule dictates its chemical behavior. Several computational techniques are used to visualize and quantify this distribution, providing insights into molecular reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. semanticscholar.org

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas that are favorable for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the highly electronegative oxygen atoms of the sulfone group. These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding. Conversely, the most positive potential (blue) would likely be found around the hydrogen atoms. researchgate.netsemanticscholar.org

The total electron density surface provides a map of the probability of finding an electron within the molecule. It visually represents the molecule's size and shape. High electron density is concentrated around the atomic nuclei and along the paths of covalent bonds. In this compound, the highest density would be centered on the sulfur and oxygen atoms due to their higher atomic numbers and electronegativity. This analysis complements the MEP map by showing where the electrons are physically located, while the MEP map shows the net electrostatic effect of those electrons and the nuclei.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orglibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile). libretexts.org

The LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting a molecule's stability and reactivity. libretexts.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. nih.gov These energies can be calculated using DFT methods. nih.gov

Table 2: Representative Frontier Molecular Orbital (FMO) Parameters Calculated via DFT.
ParameterSymbolDescriptionSignificance
Highest Occupied Molecular Orbital EnergyEHOMOThe energy of the outermost electron-containing orbital.Indicates the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital EnergyELUMOThe energy of the lowest energy electron-vacant orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Energy GapΔEThe energy difference between the LUMO and HOMO (ELUMO - EHOMO).Correlates with chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and delocalization of electrons. This analysis is crucial for understanding the stability and reactivity of a molecule by quantifying the interactions between filled donor orbitals and empty acceptor orbitals.

For dihydrothiophene 1,1-dioxides, NBO analysis elucidates the hyperconjugative interactions that contribute to the molecule's stability. These interactions involve the delocalization of electron density from a filled bonding orbital (donor) to an adjacent empty anti-bonding orbital (acceptor). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In a representative methyl-dihydrothiophene 1,1-dioxide isomer, significant stabilization energies are observed due to intramolecular charge transfer. Key interactions include those between the lone pairs of the oxygen atoms in the sulfonyl group and the anti-bonding orbitals of the sulfur-carbon and carbon-carbon bonds. For instance, the delocalization of electron density from the oxygen lone pairs (LP(O)) to the adjacent σ(S-C) and σ(C-C) orbitals contributes significantly to the stability of the ring structure.

A summary of significant NBO interactions in a model methyl-dihydrothiophene 1,1-dioxide is presented in the table below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O1)σ* (S-C2)5.8
LP (O1)σ* (S-C5)5.9
LP (O2)σ* (S-C2)6.1
LP (O2)σ* (S-C5)6.0
σ (C-H) of CH3σ* (C-C)2.5

Note: The data presented is representative of a closely related isomer, 2,3-dihydro-4-methylthiophene-1,1-dioxide, and is intended to illustrate the types and magnitudes of NBO interactions expected in this compound.

Vibrational Spectroscopy (FTIR, FT-Raman) in Structural Elucidation

The vibrational spectrum of this compound is characterized by several key regions corresponding to the stretching and bending modes of its constituent functional groups.

Sulfonyl Group Vibrations: The most characteristic vibrations are associated with the sulfonyl (SO2) group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as strong bands in the FTIR spectrum. For dihydrothiophene 1,1-dioxides, these are generally observed in the ranges of 1300-1350 cm⁻¹ and 1100-1160 cm⁻¹, respectively.

C-H Vibrations: The stretching vibrations of the methyl (CH3) and methylene (B1212753) (CH2) groups, as well as the vinyl C-H group, are expected in the 2800-3100 cm⁻¹ region. The asymmetric and symmetric stretching modes of the methyl group are typically found near 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The C-H bending vibrations of the methyl and methylene groups appear in the 1350-1470 cm⁻¹ region.

C=C and C-C Vibrations: The C=C stretching vibration of the dihydrothiophene ring is expected to produce a band of variable intensity in the 1600-1680 cm⁻¹ range. The C-C single bond stretching vibrations within the ring and involving the methyl group occur at lower frequencies.

A detailed assignment of the principal vibrational modes of a representative methyl-dihydrothiophene 1,1-dioxide, based on computational analysis, is provided in the table below.

Wavenumber (cm⁻¹) (Calculated)Assignment
3050=C-H stretch
2985CH3 asymmetric stretch
2930CH2 symmetric stretch
1640C=C stretch
1455CH3 asymmetric bend
1380CH3 symmetric bend
1315SO2 asymmetric stretch
1130SO2 symmetric stretch
850C-S stretch

Note: The calculated wavenumbers are for a closely related isomer, 2,3-dihydro-4-methylthiophene-1,1-dioxide, and serve as a guide for the expected vibrational modes of this compound.

Chemistry of Substituted 2,5 Dihydrothiophene 1,1 Dioxides Beyond the 2 Methyl Derivative

Methylated Derivatives (e.g., 3-methyl-2,5-dihydrothiophene 1,1-dioxide)

3-Methyl-2,5-dihydrothiophene 1,1-dioxide is a well-studied methylated derivative with distinct chemical properties. chemicalbook.comvt.edu It is an organosulfur heterocyclic compound, appearing as a solid that is slightly soluble in water, acetone, and toluene. chemicalbook.com This compound serves as a valuable chemical intermediate and catalyst. chemicalbook.com Its primary application is as a reagent in the Diels-Alder reactions of butadienylpyridinium bromides. chemicalbook.compharmaffiliates.com

The chemical reactivity of 3-methyl-2,5-dihydrothiophene 1,1-dioxide is extensive and has been the subject of detailed investigation. vt.edu Its reactions include ionic additions, radical-initiated reactions, Diels-Alder reactions, metalation, condensation, and various oxidation and reduction reactions. vt.edu For instance, the addition of chlorine and hydrogen iodide to the molecule has been successfully accomplished. vt.edu Furthermore, it can undergo oxidation via the modified Prilezhaev oxidation method. vt.edu

Properties of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

PropertyValueReference
CAS Number1193-10-8 nist.govchemsynthesis.com
Molecular FormulaC₅H₈O₂S nist.gov
Molecular Weight132.181 g/mol nist.gov
Melting Point62-64 °C chemsynthesis.com
AppearanceSolid chemicalbook.com
Ionization Energy9.84 eV nist.gov
Standard Enthalpy of Formation (solid)-355.6 ± 2.2 kJ/mol nist.gov

Halogenated Derivatives (e.g., 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide)

The introduction of halogens into the 2,5-dihydrothiophene (B159602) 1,1-dioxide structure creates versatile intermediates for further synthesis. A significant achievement in this area was the development of a method to introduce a single halogen atom into the unsaturated cyclic sulfone without causing isomerization of the double bond. vt.edu

3-Bromomethyl-2,5-dihydrothiophene 1,1-dioxide is a key example of a halogenated derivative. vt.edu It is a white, crystalline solid, soluble in many organic solvents, and is noted as a potent skin irritant. acs.org The bromine atom is in an allylic position, making it very reactive. acs.org The structure of this compound has been confirmed through pyrolysis studies and infrared spectroscopy. vt.eduacs.org

The chemical properties of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide have been thoroughly investigated, including:

Displacement Reactions: The reactive C-Br bond allows for various nucleophilic substitution reactions. vt.edu

Allylic Rearrangement: Evidence for allylic rearrangement has been observed through ultraviolet absorption studies. vt.edu

Diels-Alder Reaction: It participates in Diels-Alder reactions, demonstrating its utility as a diene precursor. vt.edu

Pyrolysis: Pyrolysis of this compound yields 2-bromomethyl-1,3-butadiene, illustrating its role as a masked diene. vt.eduacs.org

Salt Formation: It readily forms quaternary salts with nitrogenous bases, which can serve as synthetic intermediates. vt.edu

Properties of 3-Bromomethyl-2,5-dihydrothiophene 1,1-dioxide

PropertyValueReference
CAS Number31554-48-0 chemspider.com
Molecular FormulaC₅H₇BrO₂S acs.org
AppearanceWhite, crystalline solid acs.org
Melting Point87-88 °C acs.org
Boiling Point342.9 °C at 760 mmHg
Density1.747 g/cm³

Silylated Derivatives (e.g., 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide)

Silylated derivatives of dihydrothiophene represent another class of synthetically useful compounds. While specific research on 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide is not extensively detailed in the provided search results, related syntheses have been developed. For example, 2-(substituted-silyl)thiophene-3-carboxylates can be synthesized via a cycloaddition reaction between α-mercapto ketones and 3-(substituted-silyl)propiolates, catalyzed by potassium tert-butoxide. researchgate.net This suggests pathways for creating silyl-substituted thiophene (B33073) rings, which could then be oxidized to the corresponding 1,1-dioxides. The silyl (B83357) group can act as a directing group or a placeholder for subsequent functionalization.

Nitro-Substituted Dihydrothiophene 1,1-Dioxides (Dinitrosulfodienes)

Nitro-substituted dihydrothiophene 1,1-dioxides, particularly dinitrosulfodienes, are a class of compounds with unique electronic properties and reactivity. arkat-usa.org An example is 3-methyl-4-nitro-2-(1'-nitro-1'-aryl)methylene-2,5-dihydrothiophene-1,1-dioxides. arkat-usa.org These molecules are characterized by a fixed s-trans conformation, an asymmetrical arrangement of substituents, and the presence of a strong electron-accepting sulfone (SO₂) group. arkat-usa.org

A modified procedure involving the condensation of 3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide with aromatic aldehydes has been used to synthesize a variety of 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides. researchgate.net These compounds are valuable substrates for creating fused polycyclic nitrosulfolane derivatives. researchgate.net

The reactions of these dinitrosulfodienes with nucleophiles are of particular interest and can proceed through two competitive pathways: arkat-usa.org

Electron Transfer: Reactions with N,N-dimethylaniline lead to the formation of stable molecular charge-transfer complexes. With S-nucleophiles like aromatic thiols, the reaction yields diaryl disulfides and reduced products of the starting material. arkat-usa.org

Nucleophilic Vinylic Substitution (SₙVin): With less strongly reducing nucleophiles, such as sodium azide (B81097), the reaction proceeds via nucleophilic substitution at a vinylic carbon. arkat-usa.org In reactions with dodecanethiol, both pathways are possible, but SₙVin is the major process. arkat-usa.org

Phosphorylated Dihydrothiophene 1,1-Dioxides

Phosphorylated derivatives of dihydrothiophene 1,1-dioxides represent a specialized class of these heterocyclic compounds. The introduction of a phosphorus-containing functional group can impart unique properties relevant to materials science and medicinal chemistry. While detailed research findings on the synthesis and reactivity of specific phosphorylated dihydrothiophene 1,1-dioxides were not prominent in the search results, the general strategies for creating such molecules would typically involve the reaction of a functionalized dihydrothiophene dioxide (e.g., a hydroxylated or halogenated derivative) with a suitable phosphorus electrophile, such as a phosphoryl chloride.

Sulfoxide (B87167) Precursors (e.g., 2,5-dihydrothiophene sulfoxide)

2,5-Dihydrothiophene sulfoxides are important precursors in the synthesis of the corresponding 1,1-dioxides (sulfones). The oxidation of 2,5-dihydrothiophene with 30% hydrogen peroxide (H₂O₂) at low temperatures yields 2,5-dihydrothiophene sulfoxide. chemicalbook.comchemicalbook.com Further oxidation, for instance by boiling with hydrogen peroxide in acetic acid, converts the sulfoxide to the 2,5-dihydrothiophene-1,1-dioxide. chemicalbook.comchemicalbook.com

Beyond its role as a synthetic intermediate, 2,5-dihydrothiophene sulfoxide is also a reactive metabolite. In the metabolism of thiophene, a primary step is S-oxidation to the highly reactive thiophene-S-oxide. nih.gov This intermediate then undergoes addition of glutathione, leading to the formation of a mercapturic acid derivative of 2,5-dihydrothiophene sulfoxide, which has been identified as a major metabolite in rats treated with thiophene. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-methyl-2,5-dihydrothiophene 1,1-dioxide?

Answer: The synthesis typically involves cycloaddition or sulfonation of diene precursors. For example, cyclization with sulfur dioxide (SO₂) under controlled conditions yields the thiophene dioxide core. Purification often employs recrystallization from ethanol-ether solutions to achieve high purity (mp 63–64°C) . Deuterated analogs can be prepared via established isotopic substitution protocols, with NMR verification of deuterium incorporation (e.g., 3.58 D atoms/molecule) . Challenges include unexpected regioselectivity, as seen in the formation of 2,4-dimethyl derivatives instead of 2,2-dimethyl products, necessitating rigorous NMR and crystallographic validation .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Answer: Key characterization techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and ring conformation. For example, methyl groups in 2,4-dimethyl analogs show distinct splitting patterns .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–H⋯O interactions in crystal packing) .
  • Mass Spectrometry (EI–MS) : Confirms molecular weight and fragmentation patterns .
  • Deuterium Labeling : Quantifies isotopic substitution via integration in NMR spectra .

Advanced Research Questions

Q. What mechanistic insights exist for the thermal decomposition of this compound?

Answer: Kinetic studies reveal activation parameters such as energy of activation (Eₐ = 33.2 kcal/mol) and entropy of activation (ΔS‡ = 7.0 eu), consistent with a retro-Diels-Alder mechanism . Deuterium isotope effects (k_H/k_D ≈ 1.2–1.5) indicate partial C–H bond cleavage in the rate-determining step . Advanced methodologies include:

  • Sealed-Tube Kinetics : Measures decomposition rates under controlled conditions .
  • Computational Modeling : Validates transition-state geometries using DFT calculations.
Parameter ValueSource
Activation Energy (Eₐ)33.2 kcal mol⁻¹
Frequency Factor (A)7.1 × 10¹⁴ sec⁻¹
Isotope Effect (k_H/k_D)1.2–1.5

Q. How do structural modifications influence the reactivity of thiophene 1,1-dioxides in Diels-Alder reactions?

Answer: Substituents like methyl groups alter electron density and steric hindrance, affecting diene reactivity. For example:

  • Electron-Withdrawing Groups : Enhance electrophilicity, accelerating cycloaddition .
  • Steric Effects : Bulky substituents (e.g., 2,4-dimethyl) may reduce reaction rates but improve regioselectivity .
    Experimental validation involves competitive reactions with dienophiles (e.g., maleic anhydride), monitored via HPLC or GC-MS . Computational studies (e.g., frontier molecular orbital analysis) further rationalize reactivity trends.

Q. How can researchers resolve contradictions in product identity during synthesis?

Answer: Unexpected products, such as 2,4-dimethyl derivatives instead of 2,2-dimethyl isomers, require:

  • Multi-Technique Analysis : Combine NMR, X-ray, and MS to unambiguously assign structures .
  • Mechanistic Re-Evaluation : Probe reaction pathways (e.g., acid/base catalysis, solvent effects) using kinetic isotope effects or trapping experiments .
    For example, the formation of 2,4-dimethyl-2,5-dihydrothiophene 1,1-dioxide (III) was resolved via crystallography, ruling out initial assumptions of 2,2-dimethyl products .

Q. What are the applications of thiophene 1,1-dioxides in materials science and medicinal chemistry?

Answer:

  • Materials Science : Derivatives like 2,5-dihexylthiophene 1,1-dioxide serve as solvents for aromatic hydrocarbon separation due to their polarity and thermal stability .
  • Medicinal Chemistry : Sulfone analogs exhibit antiviral activity (e.g., hepatitis C polymerase inhibition) via structure-activity relationship (SAR) studies .
    Methodologies include crystallographic analysis of bioactive conformers and in vitro enzymatic assays .

Q. How do crystallographic parameters correlate with the physical properties of thiophene 1,1-dioxides?

Answer: Crystal packing (e.g., C–H⋯O interactions) influences melting points and solubility. For example:

  • 2,5-Dichlorothiophene 1,1-dioxide : Monoclinic symmetry (space group C2/c) with a = 7.588 Å, b = 10.584 Å .
  • 2,5-Dihexyl Derivatives : All-trans alkyl chains enhance crystallinity, yielding needle-like crystals .
    Comparative studies with analogs (e.g., 3,4-dimethyl derivatives) reveal trends in density (1.173 g/cm³) and boiling points (292.7°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.